molecular formula C7H11NO3 B8767284 3-Oxo-3-(pyrrolidin-1-yl)propanoic acid

3-Oxo-3-(pyrrolidin-1-yl)propanoic acid

Cat. No.: B8767284
M. Wt: 157.17 g/mol
InChI Key: OPQJWJLLZQTNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-3-(pyrrolidin-1-yl)propanoic acid is an organic compound characterized by the presence of a pyrrolidine ring attached to a propionic acid moiety with a keto group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(pyrrolidin-1-yl)propanoic acid typically involves the reaction of pyrrolidine with a suitable precursor, such as a propionic acid derivative. One common method involves the reaction of pyrrolidine with 3-bromopropionic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(pyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Oxo-3-(pyrrolidin-1-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used as an intermediate in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-Oxo-3-(pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptors involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A five-membered lactam with similar structural features.

    Pyrrolidine-2,5-dione: Another pyrrolidine derivative with a dione functional group.

    Prolinol: A hydroxylated pyrrolidine derivative

Uniqueness

3-Oxo-3-(pyrrolidin-1-yl)propanoic acid is unique due to its specific combination of a pyrrolidine ring and a propionic acid moiety with a keto group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-oxo-3-pyrrolidin-1-ylpropanoic acid

InChI

InChI=1S/C7H11NO3/c9-6(5-7(10)11)8-3-1-2-4-8/h1-5H2,(H,10,11)

InChI Key

OPQJWJLLZQTNRU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CC(=O)O

Origin of Product

United States

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